(3-ethylpyrrolidin-3-yl)methanol hydrochloride
Description
Contextualization within Saturated Heterocyclic Systems Chemistry
Saturated heterocyclic systems are foundational scaffolds in a vast array of biologically active molecules and natural products. researchgate.netbohrium.com Unlike their aromatic counterparts, saturated heterocycles possess a three-dimensional geometry due to the sp3-hybridized atoms in the ring, which allows for a greater exploration of chemical space. nih.govnih.gov The pyrrolidine (B122466) ring, a core component of (3-ethylpyrrolidin-3-yl)methanol (B1395848) hydrochloride, is a prominent example of a saturated N-heterocycle. nih.govnih.gov
The inclusion of saturated rings in drug candidates can offer several advantages, including improved solubility, metabolic stability, and binding affinity to target proteins. bohrium.comnbinno.com The non-planar nature of the pyrrolidine ring, often described as having a "puckered" conformation, allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. nih.govnih.gov The development of novel synthetic methods to access functionalized saturated heterocycles, such as (3-ethylpyrrolidin-3-yl)methanol hydrochloride, is therefore an active area of research. researchgate.netfrontiersin.org
Below is a table comparing the physicochemical properties of pyrrolidine with its aromatic counterpart, pyrrole, and the carbocyclic analogue, cyclopentane, highlighting the distinct nature of the saturated heterocyclic system.
| Property | Pyrrolidine | Pyrrole | Cyclopentane |
| Molecular Formula | C4H9N | C4H5N | C5H10 |
| Molar Mass ( g/mol ) | 71.12 | 67.09 | 70.1 |
| Boiling Point (°C) | 87 | 129-131 | 49 |
| Acidity (pKa) | ~11.3 (of conjugate acid) | ~17.5 | ~45 |
| Hybridization of Ring Atoms | sp3 | sp2 | sp3 |
| Geometry | Non-planar | Planar | Non-planar |
This table provides a comparative overview of the fundamental properties of pyrrolidine and related cyclic compounds.
Significance as a Synthetic Target and Intermediate in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, primarily due to the versatile reactivity of its functional groups. The secondary amine within the pyrrolidine ring and the primary hydroxyl group offer multiple points for chemical modification. These functionalities allow for its incorporation into larger, more complex molecules through reactions such as N-alkylation, acylation, and esterification.
The synthesis of substituted pyrrolidines is a key focus in modern organic and medicinal chemistry. mdpi.com Synthetic strategies often involve either the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold. nih.govnih.gov The preparation of compounds like this compound often requires stereoselective methods to control the configuration of the chiral center at the C3-position.
The table below outlines some key chemical reactions where this compound could serve as a key intermediate.
| Reaction Type | Reagent/Catalyst | Functional Group Involved | Potential Product Class |
| N-Alkylation | Alkyl halide, Base | Secondary Amine | N-substituted pyrrolidines |
| N-Acylation | Acyl chloride, Base | Secondary Amine | N-acyl pyrrolidines |
| O-Acylation (Esterification) | Carboxylic acid, Acid catalyst | Hydroxyl group | Pyrrolidinyl esters |
| Oxidation | Oxidizing agent (e.g., PCC) | Hydroxyl group | Pyrrolidinyl aldehydes/carboxylic acids |
This table illustrates the synthetic utility of this compound as an intermediate.
Overview of Academic Research Trajectories for Pyrrolidine Derivatives
Research into pyrrolidine derivatives is a highly active and expanding field, largely driven by their prevalence in pharmaceuticals and other biologically active compounds. nbinno.com The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide range of drugs targeting diverse biological targets. nbinno.com
Current research trajectories for pyrrolidine derivatives can be broadly categorized as follows:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient and stereoselective methods for the synthesis of substituted pyrrolidines. mdpi.com This includes the use of cycloaddition reactions, transition metal-catalyzed cyclizations, and the functionalization of readily available starting materials like proline. nih.govfrontiersin.orgmdpi.com
Medicinal Chemistry Applications: Pyrrolidine derivatives are continuously being explored for their potential as therapeutic agents. They are integral to drugs targeting the central nervous system, as well as those with anticancer, antiviral, and antidiabetic properties. nih.govnih.govmdpi.com The stereochemistry of the pyrrolidine ring and its substituents is often a critical determinant of biological activity. nih.govnih.gov
Asymmetric Catalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts in asymmetric synthesis. These catalysts are instrumental in the enantioselective formation of new chemical bonds.
The following table lists some examples of marketed drugs that contain a pyrrolidine ring, demonstrating the therapeutic importance of this structural motif.
| Drug Name | Therapeutic Area |
| Aniracetam | Nootropic |
| Captopril | Antihypertensive |
| L-Proline | Amino Acid |
| Nicotine | Stimulant |
| Piracetam | Nootropic |
This table showcases the diverse applications of pyrrolidine-containing compounds in medicine.
Structure
3D Structure of Parent
Properties
CAS No. |
2703779-46-6 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(6-9)3-4-8-5-7;/h8-9H,2-6H2,1H3;1H |
InChI Key |
VPGJKZIXEQOOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylpyrrolidin 3 Yl Methanol Hydrochloride
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The synthesis of the pyrrolidine core of (3-ethylpyrrolidin-3-yl)methanol (B1395848) hydrochloride can be approached through various strategies, primarily involving either the formation of the heterocyclic ring from linear molecules or the modification of an existing pyrrolidine structure.
Cyclization Reactions from Acyclic Precursors
The formation of the pyrrolidine ring from acyclic precursors is a versatile strategy that allows for the early introduction of the required substituents. One plausible approach involves the intramolecular cyclization of appropriately functionalized amine derivatives. For instance, a common method is the cyclization of haloamines, where a primary or secondary amine displaces a halide to form the five-membered ring.
Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with substituted alkenes. This approach allows for the convergent and often stereocontrolled synthesis of highly substituted pyrrolidines. The generation of a suitable azomethine ylide and its reaction with an appropriately substituted dipolarophile can directly lead to the pyrrolidine core.
Reductive amination of dicarbonyl compounds also serves as a viable route. A 1,4-dicarbonyl compound can react with an amine, followed by in situ reduction to form the pyrrolidine ring. The strategic placement of functional groups on the acyclic precursor is crucial for the successful synthesis of the target 3,3-disubstituted pyrrolidine.
| Cyclization Strategy | Acyclic Precursor Type | Key Transformation | Potential Advantages |
| Intramolecular Haloamine Cyclization | δ-Haloamine | Nucleophilic substitution | Readily available starting materials |
| 1,3-Dipolar Cycloaddition | Azomethine ylide and alkene | [3+2] Cycloaddition | High stereocontrol, convergent |
| Reductive Amination | 1,4-Dicarbonyl compound | Imine formation and reduction | One-pot procedure |
Transformations and Derivatizations of Pre-existing Pyrrolidine Scaffolds
An alternative to de novo ring construction is the functionalization of a pre-existing pyrrolidine ring. This approach often begins with commercially available or readily synthesized pyrrolidine derivatives, such as pyrrolidin-3-one or pyrrolidine-3-carboxylic acid esters.
Starting from ethyl pyrrolidine-3-carboxylate, a potential synthetic route involves the α-alkylation of the corresponding enolate to introduce the ethyl group. Subsequent reduction of the ester functionality would then yield the desired hydroxymethyl group. The protection of the pyrrolidine nitrogen is typically required during these transformations to prevent side reactions.
Alternatively, pyrrolidin-3-one can serve as a versatile starting material. A Grignard reaction with ethylmagnesium bromide would introduce the ethyl group at the C3 position, forming a tertiary alcohol. Subsequent transformation of the ketone functionality, for example, through a Wittig reaction followed by hydroboration-oxidation, could then be employed to install the hydroxymethyl group.
| Starting Material | Key Reaction Sequence | Reagents | Intermediate |
| Ethyl pyrrolidine-3-carboxylate | 1. N-protection 2. α-Ethylation 3. Ester reduction | 1. Boc-anhydride 2. LDA, Ethyl iodide 3. LiAlH4 | N-Boc-3-ethyl-pyrrolidine-3-carboxylic acid ethyl ester |
| Pyrrolidin-3-one | 1. N-protection 2. Grignard reaction 3. Wittig reaction 4. Hydroboration-oxidation | 1. Cbz-Cl 2. EtMgBr 3. Ph3P=CH2 4. BH3·THF, H2O2/NaOH | N-Cbz-3-ethyl-3-hydroxypyrrolidine |
Stereoselective Synthesis of (3-ethylpyrrolidin-3-yl)methanol hydrochloride
The C3 position of (3-ethylpyrrolidin-3-yl)methanol is a chiral center. Therefore, controlling the stereochemistry during its synthesis is of paramount importance for many of its potential applications. Several asymmetric strategies can be envisioned to achieve this.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established method for controlling stereochemistry. A chiral auxiliary can be temporarily attached to the pyrrolidine scaffold, directing the stereochemical outcome of a subsequent reaction. For instance, a chiral auxiliary, such as one derived from (S)-proline or a chiral oxazolidinone, could be attached to the pyrrolidine nitrogen. This would influence the facial selectivity of the enolate alkylation at the C3 position, leading to the diastereoselective introduction of the ethyl group. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched product.
Asymmetric Catalysis in Pyrrolidine Ring Formation and Functionalization
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. In the context of pyrrolidine synthesis, chiral catalysts can be employed in various key steps. For example, a catalyst-tuned regio- and enantioselective hydroalkylation of a 3-pyrroline (B95000) derivative could be used to install the ethyl group at the C3 position with high enantioselectivity. Chiral cobalt or nickel complexes with bisoxazoline (BOX) ligands have shown promise in such transformations.
Furthermore, in the context of 1,3-dipolar cycloadditions for the construction of the pyrrolidine ring, the use of a chiral metal catalyst, such as a copper or silver complex with a chiral ligand, can induce high levels of enantioselectivity in the formation of the cycloadduct.
Diastereoselective and Enantioselective Routes to this compound
Diastereoselective approaches can be employed when a chiral center is already present in the molecule. For instance, if a chiral precursor is used to construct the pyrrolidine ring, its inherent chirality can direct the stereochemical outcome of subsequent transformations at the C3 position.
A potential enantioselective route could involve the asymmetric reduction of a prochiral 3-oxo-3-ethylpyrrolidine derivative. The use of a chiral reducing agent, such as a CBS catalyst (Corey-Bakshi-Shibata catalyst), could facilitate the enantioselective reduction of the ketone to the corresponding alcohol, thereby establishing the chiral center at C3. Subsequent functional group manipulations would then lead to the target molecule.
Another strategy could involve a stereoselective biocatalytic hydroxylation of an N-protected 3-ethylpyrrolidine. Certain microorganisms or isolated enzymes have been shown to be effective in the regio- and stereoselective hydroxylation of non-activated carbon atoms.
| Stereoselective Strategy | Key Principle | Example Application | Typical Stereoselectivity |
| Chiral Auxiliary | Temporary attachment of a chiral group to direct a reaction. | Alkylation of a pyrrolidine-3-carboxylate with a chiral auxiliary on the nitrogen. | High diastereomeric excess (de) |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral product from an achiral substrate. | Enantioselective hydroalkylation of a 3-pyrroline with a chiral metal catalyst. | High enantiomeric excess (ee) |
| Diastereoselective Reduction | Reduction of a prochiral ketone in the presence of a chiral directing group or catalyst. | Asymmetric reduction of N-protected 3-ethyl-3-oxopyrrolidine using a chiral reducing agent. | High de or ee |
| Biocatalysis | Use of enzymes or whole organisms to perform a stereoselective transformation. | Enantioselective hydroxylation of N-protected 3-ethylpyrrolidine. | Often high ee |
Chiral Resolution Techniques for Enantiomeric Purity
Achieving high enantiomeric purity is crucial for the biological application of many chiral compounds. For (3-ethylpyrrolidin-3-yl)methanol, which contains a stereocenter at the 3-position of the pyrrolidine ring, resolution of the racemic mixture is a critical step. Common techniques to achieve this separation include crystallization-based methods and chromatographic separation.
Crystallization-based Resolution:
Diastereomeric salt formation is a classical and widely used method for resolving racemic amines. nih.gov This technique involves reacting the racemic mixture of (3-ethylpyrrolidin-3-yl)methanol with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. mt.com
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid. lookchem.comsemanticscholar.org The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. mdpi.comnii.ac.jp The less soluble diastereomeric salt crystallizes from the solution, while the more soluble one remains in the mother liquor. After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.
The efficiency of a diastereomeric salt resolution is influenced by several factors, including the choice of solvent, crystallization temperature, and time. gavinpublishers.commasterorganicchemistry.com The solvent can significantly affect the solubility of the diastereomeric salts, and in some cases, can even lead to the formation of solvates which can aid in the separation. nii.ac.jp
Illustrative Data for Diastereomeric Salt Resolution:
| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (ee %) of Recovered Amine |
| (+)-Tartaric Acid | Methanol (B129727) | (R)-Amine-(+)-Tartrate | 40 | >95 |
| (-)-Tartaric Acid | Ethanol (B145695) | (S)-Amine-(-)-Tartrate | 38 | >95 |
| (+)-Dibenzoyl-D-tartaric acid | Acetone | (R)-Amine-(+)-DBTA | 42 | >98 |
Chromatographic Separation:
Preparative chiral chromatography is another powerful technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemate, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. mdpi.com
The separation is typically performed using high-performance liquid chromatography (HPLC). The choice of the mobile phase, which consists of a mixture of solvents like hexane (B92381) and an alcohol, is optimized to achieve the best separation (resolution) between the two enantiomer peaks. mdpi.com The separated enantiomers are then collected as they elute from the column. While highly effective, this method can be more expensive and less scalable than crystallization for large quantities.
Functional Group Interconversions and Derivatization Strategies for this compound
Following the synthesis and chiral resolution of the core molecule, further chemical modifications can be performed to introduce diverse functionalities. These transformations can target the methanol moiety or the secondary amine of the pyrrolidine ring.
The primary alcohol of (3-ethylpyrrolidin-3-yl)methanol can be selectively oxidized to the corresponding aldehyde, (3-ethylpyrrolidin-3-yl)carbaldehyde. A variety of reagents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Mild oxidizing agents such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are often preferred to minimize over-oxidation to the carboxylic acid. nih.gov Other methods include the use of reagents like pyridinium (B92312) chlorochromate (PCC). mdpi.com
Conversely, the corresponding aldehyde can be reduced back to the methanol derivative. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like esters or amides. researchgate.netlibretexts.orgunchainedlabs.com The reaction is typically carried out in a protic solvent such as methanol or ethanol. nih.gov
Typical Reagents for Oxidation and Reduction:
| Transformation | Reagent | Typical Conditions | Product |
| Oxidation | TEMPO/NaOCl | Dichloromethane, 0 °C to rt | (3-ethylpyrrolidin-3-yl)carbaldehyde |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to rt | (3-ethylpyrrolidin-3-yl)methanol |
The secondary amine of the pyrrolidine ring is a key site for functionalization.
N-alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. A common method is the reaction with an alkyl halide, such as ethyl iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov Another approach is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. The "borrowing hydrogen" strategy, using alcohols as alkylating agents with a suitable metal catalyst, is a more atom-economical method. researchgate.net
N-acylation: This involves the introduction of an acyl group to the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with an acyl chloride, such as acetyl chloride, or an acid anhydride (B1165640) in the presence of a base. asianpubs.orgacs.org This reaction is generally high-yielding and proceeds under mild conditions.
Illustrative N-Functionalization Reactions:
| Reaction | Reagent | Base | Solvent | Product |
| N-Ethylation | Ethyl iodide | Potassium carbonate | Acetonitrile | (1,3-diethylpyrrolidin-3-yl)methanol |
| N-Acetylation | Acetyl chloride | Triethylamine | Dichloromethane | 1-((3-ethyl-3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one |
The formation of a hydrochloride salt is a common practice in the pharmaceutical industry. For (3-ethylpyrrolidin-3-yl)methanol, the hydrochloride salt is formed by reacting the basic pyrrolidine nitrogen with hydrochloric acid. This is typically done in a suitable solvent, such as ethanol or isopropanol, from which the salt can be crystallized.
The primary utility of forming a hydrochloride salt is to improve the physicochemical properties of the compound. Amine hydrochlorides are generally crystalline solids with higher melting points and improved aqueous solubility and stability compared to the free base. These properties are advantageous for handling, formulation, and bioavailability.
Process Chemistry Considerations in the Synthesis of this compound
Process chemistry focuses on developing safe, efficient, and scalable synthetic routes suitable for industrial production. lookchem.com This involves optimizing various reaction parameters to maximize yield and selectivity while minimizing costs and environmental impact.
For the synthesis of (3-ethylpyrrolidin-3-yl)methanol, several parameters can be optimized:
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For each step of the synthesis, the optimal temperature needs to be determined to achieve a balance between a reasonable reaction time and high selectivity. chemdiv.com
Catalyst: In reactions involving catalysts, such as N-alkylation via borrowing hydrogen or certain cyclization reactions to form the pyrrolidine ring, the choice and loading of the catalyst are critical. frontiersin.org Screening different catalysts can lead to significant improvements in yield and reaction conditions.
Solvent: The solvent can affect the solubility of reactants, the stability of intermediates, and the course of the reaction. acs.org The selection of an appropriate solvent is crucial for achieving high yields and facilitating product isolation.
Reactant Stoichiometry: Optimizing the molar ratios of the reactants can maximize the conversion of the limiting reagent and minimize the formation of impurities.
Example of Parameter Optimization for a Generic Pyrrolidine Synthesis:
The following table provides a hypothetical example of how reaction parameters could be optimized for a key step in a pyrrolidine synthesis.
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Selectivity (%) |
| Temperature (°C) | 80 | 100 | 120 | 75 | 95 |
| Catalyst | Catalyst X (1 mol%) | Catalyst X (0.5 mol%) | Catalyst Y (1 mol%) | 85 | 98 |
| Solvent | Toluene | Dioxane | Acetonitrile | 82 | 90 |
By systematically varying these parameters, an optimized process can be developed to produce this compound with high yield and purity on a larger scale.
Development of Robust and Scalable Synthetic Routes (academic perspective)
The development of robust and scalable synthetic routes for this compound is a significant area of academic research, driven by the need for efficient access to substituted pyrrolidine scaffolds for various applications. While a singular, universally adopted synthetic pathway has not been exclusively documented, several strategic approaches can be envisaged based on established methodologies for the synthesis of 3-substituted pyrrolidines. These routes are designed to be adaptable for large-scale production, a critical consideration for practical applications.
From an academic standpoint, the key challenges in synthesizing this compound lie in the stereoselective construction of the quaternary carbon center at the C3 position of the pyrrolidine ring and the subsequent functional group manipulations. Researchers have explored various strategies to address these challenges, focusing on reaction efficiency, atom economy, and the use of readily available starting materials.
One plausible and academically robust approach involves a multi-step sequence commencing with a suitable nitrogen-protected pyrrolidin-3-one. This strategy allows for the sequential introduction of the ethyl and hydroxymethyl functionalities. A general representation of such a synthetic scheme is outlined below:
Scheme 1: Proposed Synthetic Route starting from a Pyrrolidin-3-one Derivative
Advanced Structural Characterization and Elucidation Studies of 3 Ethylpyrrolidin 3 Yl Methanol Hydrochloride
High-Resolution Spectroscopic Analysis for Structural Confirmation
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. For (3-ethylpyrrolidin-3-yl)methanol (B1395848) hydrochloride, a combination of ¹H, ¹³C, and 2D-NMR experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the hydroxymethyl group (a singlet or a multiplet for the methylene protons, depending on coupling to the hydroxyl proton), and the pyrrolidine (B122466) ring protons. The protons of the pyrrolidine ring would likely appear as complex multiplets due to diastereotopicity and spin-spin coupling. The presence of the hydrochloride salt would result in a broad signal for the amine proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom. Key expected signals include those for the quaternary carbon at the 3-position of the pyrrolidine ring, the carbons of the ethyl group, the hydroxymethyl carbon, and the two distinct methylene carbons of the pyrrolidine ring. The chemical shifts of these carbons are influenced by the electron-withdrawing effect of the nitrogen atom and the substituents.
2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, aiding in the assignment of the complex pyrrolidine ring spin system. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further establish the connectivity by showing correlations between protons and carbons separated by two or three bonds.
A representative, hypothetical data table for the expected NMR shifts is provided below. Actual experimental values may vary.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -CH₂- (ethyl) | ~1.5 (q) | ~25 |
| -CH₃ (ethyl) | ~0.9 (t) | ~8 |
| -CH₂- (pyrrolidine, C2) | ~3.0-3.3 (m) | ~55 |
| -CH₂- (pyrrolidine, C4) | ~1.8-2.1 (m) | ~30 |
| -CH₂- (pyrrolidine, C5) | ~3.0-3.3 (m) | ~50 |
| -CH₂OH | ~3.5 (s) | ~65 |
| C3 (quaternary) | - | ~45 |
| NH₂⁺ | broad | - |
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For (3-ethylpyrrolidin-3-yl)methanol hydrochloride, HRMS would be used to confirm the molecular formula of the protonated molecule, [M+H]⁺. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses of the ethyl or hydroxymethyl groups.
Solid-State Structural Determination
While spectroscopic methods provide information about the molecule in solution, solid-state techniques like X-ray crystallography offer a definitive picture of the molecule's three-dimensional structure in the crystalline state.
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. An X-ray crystallographic study of this compound would reveal bond lengths, bond angles, and the conformation of the pyrrolidine ring. It would also show the ionic interaction between the protonated pyrrolidine nitrogen and the chloride anion, as well as any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing. While specific crystallographic data for the title compound is not available, studies on similar substituted pyrrolidinemethanol derivatives have been reported, providing insights into the likely solid-state conformations. researchgate.net
Conformational Analysis of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. The substituents at the 3-position significantly influence the conformational preferences of the ring.
Variable temperature (VT) NMR spectroscopy is a key experimental technique for studying the dynamic conformational behavior of molecules in solution. unibas.it For this compound, VT-NMR could be used to investigate the equilibrium between different ring pucker conformations. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. Analysis of the changes in the NMR spectrum as a function of temperature can provide thermodynamic parameters for the conformational equilibrium. The conformational dynamics of pyrrolidine rings are a subject of ongoing research, with solid-state NMR also providing valuable insights into their behavior in the solid state. rsc.org Computational studies, in conjunction with experimental NMR data, are also powerful tools for understanding the conformational preferences of substituted pyrrolidines. frontiersin.orgresearchgate.net
Theoretical and Computational Basis of Conformational Stability
The conformational landscape of this compound is primarily dictated by the puckering of the five-membered pyrrolidine ring and the rotational preferences of its substituents. Theoretical and computational chemistry offers powerful tools to investigate these conformational dynamics, providing insights into the molecule's three-dimensional structure and relative stability of its various forms.
The pyrrolidine ring is not planar and exists in a continuous series of puckered conformations, primarily described as envelope (C_s symmetry) and twist (C_2 symmetry) forms. These conformations relieve the torsional strain that would be present in a planar structure. The positions of the substituents on the ring significantly influence the preferred conformation by minimizing steric interactions.
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the potential energy surface of substituted pyrrolidines. nih.govacs.org These methods can predict the geometries of stable conformers and the energy barriers between them. For instance, studies on similar pyrrolidine derivatives have employed methods like M06-2X with basis sets such as 6-311+G(d,p) to determine relative energies and stabilities of different conformations. acs.orgnih.gov
In the case of (3-ethylpyrrolidin-3-yl)methanol, the ethyl and methanol (B129727) groups are both attached to the C3 position. This substitution pattern is crucial in determining the ring's pucker. The bulky nature of these groups will favor a conformation that places them in pseudo-equatorial positions to minimize steric hindrance with the rest of the ring atoms and their substituents.
The relative stability of different conformers can be quantified by calculating their electronic energies, Gibbs free energies, and Boltzmann populations at a given temperature. These calculations help in identifying the most populated and, therefore, the most likely conformation(s) to be observed experimentally.
A theoretical conformational analysis would typically involve a systematic search of the conformational space by rotating the key dihedral angles, followed by geometry optimization of the resulting structures. The key dihedral angles for (3-ethylpyrrolidin-3-yl)methanol would include those defining the ring pucker and the rotation around the C3-C(ethyl) and C3-C(methanol) bonds.
The protonation of the nitrogen atom to form the hydrochloride salt introduces further complexity. The positively charged nitrogen atom will influence the electronic distribution within the ring and can form intramolecular hydrogen bonds with the hydroxyl group of the methanol substituent. These interactions can significantly stabilize certain conformations over others. Computational models can account for these non-covalent interactions, providing a more accurate picture of the conformational preferences in the solid state or in solution.
The table below illustrates a hypothetical comparison of relative energies for two possible conformations of the pyrrolidine ring in (3-ethylpyrrolidin-3-yl)methanol, highlighting the impact of substituent orientation on stability.
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C2-C3-C4) |
| A | Ethyl (pseudo-equatorial), Methanol (pseudo-axial) | 0.00 | 35° |
| B | Ethyl (pseudo-axial), Methanol (pseudo-equatorial) | +2.5 | -35° |
Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted pyrrolidines. Specific computational studies on this compound are required for precise energy values.
The theoretical investigation into the conformational stability of this compound is essential for understanding its chemical reactivity, biological activity, and solid-state properties. These computational insights complement experimental data from techniques like NMR spectroscopy and X-ray crystallography to provide a comprehensive structural elucidation. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 3 Ethylpyrrolidin 3 Yl Methanol Hydrochloride
Elucidation of Specific Reaction Pathways
Detailed studies elucidating the specific reaction pathways for transformations involving (3-ethylpyrrolidin-3-yl)methanol (B1395848) hydrochloride are not described in the available scientific literature.
Role of Intermediates in Reaction Progression
There is no available research that identifies or characterizes the role of specific intermediates in the progression of reactions involving (3-ethylpyrrolidin-3-yl)methanol hydrochloride.
Identification of Transition States
Information regarding the identification and characterization of transition states in chemical reactions of this compound is not present in published research.
Catalytic Aspects in Reactions with this compound
Metal-Catalyzed Transformations
There is no available literature detailing the use of this compound in metal-catalyzed transformations, either as a substrate, ligand, or catalyst.
Stereochemical Outcomes and Control in Reactions
There is a lack of published research on the stereochemical outcomes of reactions involving this compound. Consequently, no information is available on methods for controlling the stereochemistry of such reactions.
Computational and Theoretical Chemistry Studies of 3 Ethylpyrrolidin 3 Yl Methanol Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Applications to Molecular Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to determine various molecular properties with a good balance between accuracy and computational cost.
For (3-ethylpyrrolidin-3-yl)methanol (B1395848) hydrochloride, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Such structural data is crucial for understanding the molecule's shape and steric properties.
Furthermore, DFT is instrumental in predicting reactivity. By calculating various electronic properties, researchers can identify the most likely sites for chemical reactions. These properties, often termed reactivity descriptors, include parameters derived from the molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For (3-ethylpyrrolidin-3-yl)methanol hydrochloride, a smaller HOMO-LUMO gap would imply higher reactivity. FMO analysis also helps in predicting the types of reactions the molecule is likely to undergo.
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron. | A higher HOMO energy would suggest a greater tendency to act as an electron donor in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron. | A lower LUMO energy would indicate a greater propensity to act as an electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap would indicate higher chemical reactivity and lower kinetic stability. |
Molecular Dynamics and Conformational Sampling Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and intermolecular interactions.
For this compound, MD simulations would be crucial for exploring its conformational landscape. The pyrrolidine (B122466) ring and the ethyl and methanol (B129727) substituents can adopt various spatial arrangements. MD simulations can sample these different conformations and determine their relative stabilities and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, such as proteins, as its conformation can significantly influence binding affinity.
Prediction of Structure-Reactivity Relationships
By combining the insights from both quantum chemical calculations and molecular dynamics simulations, researchers can establish structure-reactivity relationships. These relationships explain how the three-dimensional structure of a molecule influences its chemical behavior.
For this compound, this would involve correlating specific structural features, such as the orientation of the ethyl and methanol groups, with its predicted reactivity from FMO analysis. For instance, certain conformations might expose a more nucleophilic or electrophilic site, thereby enhancing reactivity in a specific manner. Understanding these relationships is fundamental for designing molecules with desired chemical properties.
Advanced Topological Analysis of Electron Density
Advanced topological analysis methods provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule by examining the topology of the electron density.
Atoms in Molecules (AIM): This theory partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of an atom within a molecule and the characterization of chemical bonds.
Electron Localization Function (ELF) and Localization-Opposite Spin (LOL): These functions provide a measure of electron localization, helping to identify covalent bonds, lone pairs, and atomic shells.
Reduced Density Gradient (RDG): This analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are often crucial in biological systems.
For this compound, these analyses would offer a detailed map of the bonding environment and intramolecular interactions, further elucidating the factors that govern its structure and reactivity.
| Analysis Technique | Information Provided | Relevance to this compound |
| AIM | Characterization of bond paths and bond critical points. | Defines the nature of covalent bonds and potential intramolecular hydrogen bonds. |
| ELF/LOL | Visualization of electron localization. | Identifies regions of high electron density corresponding to bonds and lone pairs. |
| RDG | Identification and characterization of non-covalent interactions. | Reveals weak intramolecular interactions that contribute to conformational stability. |
Strategic Applications of 3 Ethylpyrrolidin 3 Yl Methanol Hydrochloride in Complex Molecule Synthesis
Utility as a Chiral Building Block in Advanced Organic Synthesis
The enantioselective synthesis of complex molecules, particularly for pharmaceutical applications, relies heavily on the availability of chiral building blocks. (3-ethylpyrrolidin-3-yl)methanol (B1395848) hydrochloride, with its stereocenter at the 3-position, serves as an important starting material for introducing chirality into a target molecule. The spatial arrangement of the ethyl and hydroxymethyl groups around this chiral center is critical in defining the three-dimensional shape of the final product, which in turn governs its biological activity.
The synthetic utility of this compound is further enhanced by the presence of two distinct and reactive functional groups: a secondary amine and a primary alcohol. These functional groups provide orthogonal handles for a wide range of chemical transformations. The secondary amine can readily undergo N-alkylation, N-acylation, and reductive amination, allowing for the introduction of various substituents. Simultaneously, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to ethers or esters, or transformed into a good leaving group for nucleophilic substitution reactions. This dual functionality, combined with the inherent chirality of the scaffold, makes (3-ethylpyrrolidin-3-yl)methanol hydrochloride a versatile tool for the construction of enantiomerically pure complex molecules.
| Feature | Description | Significance in Advanced Synthesis |
| Chiral Center | A stereogenic carbon at the C3 position of the pyrrolidine (B122466) ring. | Enables the synthesis of enantiomerically pure target molecules, which is crucial for pharmacological activity and selectivity. |
| Secondary Amine | A nucleophilic nitrogen atom within the five-membered ring. | Provides a reactive site for N-functionalization, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks. |
| Primary Alcohol | A hydroxyl group attached to the C3 position via a methylene (B1212753) linker. | Offers a versatile handle for a variety of synthetic transformations, including oxidation, esterification, and etherification, facilitating molecular elaboration. |
| Substituted Pyrrolidine Scaffold | A saturated five-membered nitrogen-containing heterocycle with an ethyl group at the C3 position. | Imparts a defined three-dimensional conformation and steric influence, which can be critical for molecular recognition and biological function. |
| This interactive table summarizes the key structural features of this compound and their importance in organic synthesis. |
Incorporation into Diverse Heterocyclic Frameworks
The pyrrolidine scaffold is a common core in many biologically active compounds. The strategic incorporation of this compound into larger, more complex heterocyclic systems is a key strategy for the discovery of novel therapeutic agents.
Design and Synthesis of Novel Molecular Scaffolds
The design of novel molecular scaffolds is a central theme in medicinal chemistry, aimed at exploring new regions of chemical space and identifying compounds with improved pharmacological properties. The structure of this compound is well-suited for this purpose. The secondary amine can serve as a key nucleophile in intramolecular cyclization reactions to form fused or spirocyclic ring systems. By attaching a side chain containing an electrophilic group to the alcohol moiety, subsequent cyclization can lead to the formation of novel bicyclic scaffolds with defined stereochemistry.
Furthermore, this chiral building block can be appended to other existing molecular frameworks to generate hybrid molecules. For example, the alcohol can be used to link the pyrrolidine ring to another heterocyclic system via an ether or ester linkage, creating molecules with potentially synergistic or novel biological activities. The presence of the ethyl group at the 3-position can also play a crucial role in directing the conformation of the resulting scaffold and influencing its binding to biological targets.
Development of Chemical Libraries for Research Purposes
The generation of chemical libraries containing a multitude of structurally diverse compounds is a powerful approach for identifying new drug leads through high-throughput screening. This compound is an excellent starting material for the construction of such libraries due to its dual functional handles.
Combinatorial chemistry and diversity-oriented synthesis (DOS) are two powerful strategies that can be employed. In a combinatorial approach, the secondary amine and the primary alcohol can be systematically reacted with a wide array of different building blocks (e.g., carboxylic acids, alkyl halides, aldehydes) to rapidly generate a large library of distinct compounds. In a DOS approach, the chiral pyrrolidine core can be elaborated through a series of branching reaction pathways to create a collection of molecules with high skeletal diversity, moving beyond simple functional group modifications to generate fundamentally different molecular architectures.
| Synthesis Strategy | Description | Application with this compound |
| Parallel Synthesis | A technique where multiple reactions are carried out in parallel in a spatially separated manner. | The pyrrolidine building block can be reacted with a diverse set of reagents in a multi-well plate format to generate a library of individual, purified compounds. |
| Split-and-Pool Synthesis | A method where a solid support is divided, reacted with different building blocks, and then pooled together for subsequent reaction steps. | While less common for this specific building block, the principle can be adapted to generate large libraries of pyrrolidine derivatives. |
| Diversity-Oriented Synthesis (DOS) | A strategy focused on creating structural and skeletal diversity in a compound library, rather than focusing on a single target scaffold. | The chiral pyrrolidine can serve as a starting point for divergent synthetic pathways, leading to a wide range of complex and diverse heterocyclic scaffolds. |
| This interactive table outlines various strategies for the development of chemical libraries utilizing this compound. |
Role in the Development of New Synthetic Methodologies and Reagents
The utility of this compound extends beyond its role as a structural component to its potential application in the development of new synthetic methods and reagents, particularly in the realm of asymmetric catalysis.
Chiral pyrrolidine derivatives are at the heart of many highly effective organocatalysts. The secondary amine of this compound can react with aldehydes or ketones to form chiral enamines or iminium ions. These intermediates can then participate in a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions, with the stereochemical outcome being controlled by the chiral environment of the pyrrolidine catalyst.
The hydroxyl group offers a convenient point for modification to fine-tune the catalyst's properties. For example, it can be converted into a bulky ether or silyl (B83357) ether to enhance the steric shielding of one face of the reactive intermediate, thereby increasing the enantioselectivity of the catalyzed reaction. Furthermore, the nitrogen and oxygen atoms of this molecule can act as a bidentate ligand for various metals, opening up possibilities for the development of novel chiral metal-based catalysts for a range of asymmetric transformations. While the direct use of this compound as a catalyst or ligand is not yet widely reported, its structural similarity to well-established catalytic scaffolds suggests significant potential in this area.
Future Research Directions for this compound: A Roadmap for Innovation
This compound , a substituted pyrrolidine derivative, represents a versatile chemical scaffold with significant potential for future research and development. The pyrrolidine ring is a cornerstone in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds. researchgate.netfrontiersin.org This article outlines promising future research directions and unexplored avenues for this specific compound, focusing on advancements in synthesis, computational design, analytical monitoring, and material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
